molecular formula C10H7BrFNO B8713135 (8-Bromo-6-fluoroquinolin-2-yl)methanol

(8-Bromo-6-fluoroquinolin-2-yl)methanol

Cat. No.: B8713135
M. Wt: 256.07 g/mol
InChI Key: MYFJWPVRMORXRD-UHFFFAOYSA-N
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Description

(8-Bromo-6-fluoroquinolin-2-yl)methanol is a useful research compound. Its molecular formula is C10H7BrFNO and its molecular weight is 256.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H7BrFNO

Molecular Weight

256.07 g/mol

IUPAC Name

(8-bromo-6-fluoroquinolin-2-yl)methanol

InChI

InChI=1S/C10H7BrFNO/c11-9-4-7(12)3-6-1-2-8(5-14)13-10(6)9/h1-4,14H,5H2

InChI Key

MYFJWPVRMORXRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C=C(C=C21)F)Br)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 8-bromo-6-fluoroquinoline-2-carboxylate (3.201 g, 10.7 mmol) was weighed into a flask, and dissolved in 100 mL of DCM. The reaction was cooled to −78° C., followed by drop-wise addition of DIBAL-H (21.48 mL, 32.22 mmol) over 10 minutes. The reaction was then allowed to stir and warm to ambient temperature over 2 hours at which time the starting material had been consumed. The reaction was quenched with 10 mL MeOH, followed by addition of 100 mL of Rochelle's Salts, and stirred overnight to remove the emulsion. The reaction was then partitioned with ethyl acetate. The combined organic fractions were concentrated in vacuo. The crude semi solid was purified by flash column chromatography (eluting with a 20-50% ethyl acetate/hexanes gradient), affording the desired product as an orange-yellow semi solid (2.27 g, 42% yield) MS APCI (+) m/z 256.1 and 258 (M+1 of each Br isotope) detected.
Quantity
3.201 g
Type
reactant
Reaction Step One
Quantity
21.48 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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